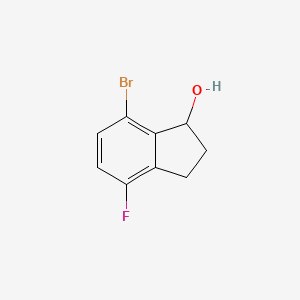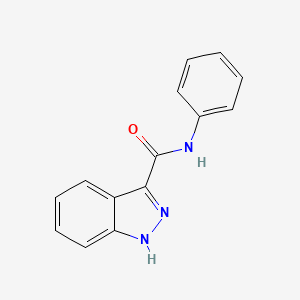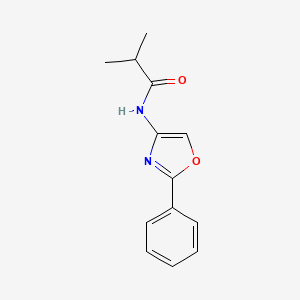
N-(2-Phenyloxazol-4-yl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Phenyloxazol-4-yl)isobutyramide is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Méthodes De Préparation
The synthesis of N-(2-Phenyloxazol-4-yl)isobutyramide typically involves the reaction of 2-phenyloxazole with isobutyryl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
N-(2-Phenyloxazol-4-yl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: this compound can undergo substitution reactions, particularly at the oxazole ring, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of fungal infections and other diseases.
Industry: N-(2-Phenyloxazol-4-yl)isobutyramide is used in the production of pharmaceuticals and agrochemicals, where its unique chemical properties are leveraged to develop new products.
Mécanisme D'action
The mechanism of action of N-(2-Phenyloxazol-4-yl)isobutyramide involves its interaction with specific molecular targets within fungal cells. The compound is believed to inhibit key enzymes involved in fungal cell wall synthesis, leading to cell lysis and death . The oxazole ring plays a crucial role in this mechanism, as it facilitates the binding of the compound to its molecular targets.
Comparaison Avec Des Composés Similaires
N-(2-Phenyloxazol-4-yl)isobutyramide can be compared with other oxazole derivatives, such as:
Famoxadone: A fungicide with a similar oxazole structure, used in agriculture to control fungal diseases.
Hymexazol: Another oxazole-based fungicide, known for its broad-spectrum antifungal activity.
Oxadixyl: A systemic fungicide with an oxazole ring, used to protect crops from fungal infections.
What sets this compound apart is its unique isobutyramide moiety, which enhances its fungicidal activity and specificity .
Propriétés
Formule moléculaire |
C13H14N2O2 |
|---|---|
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
2-methyl-N-(2-phenyl-1,3-oxazol-4-yl)propanamide |
InChI |
InChI=1S/C13H14N2O2/c1-9(2)12(16)14-11-8-17-13(15-11)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,14,16) |
Clé InChI |
XMLIIFNVAOABKF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)NC1=COC(=N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11874795.png)


![N,N-Dimethyl-4-[4-(oxetan-3-yl)phenyl]butan-1-amine](/img/structure/B11874807.png)
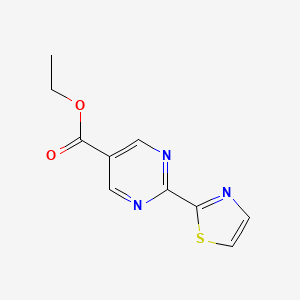

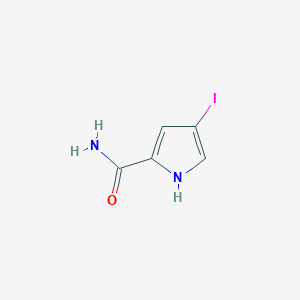
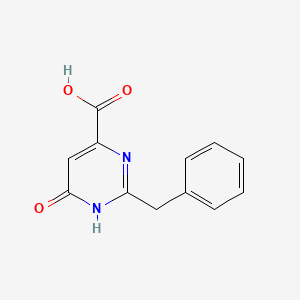



![2-Acetamido-7H-pyrrolo[2,3-d]pyrimidin-4-yl acetate](/img/structure/B11874870.png)
